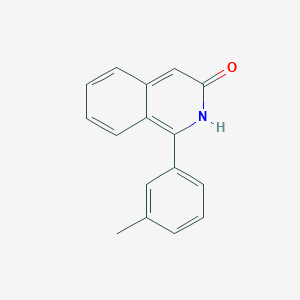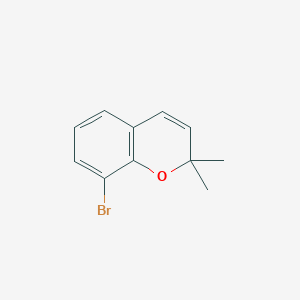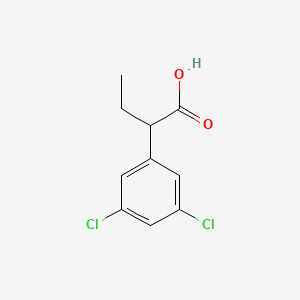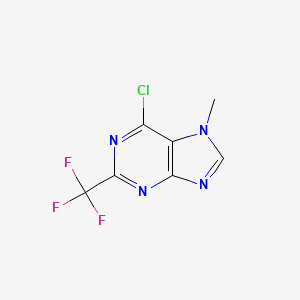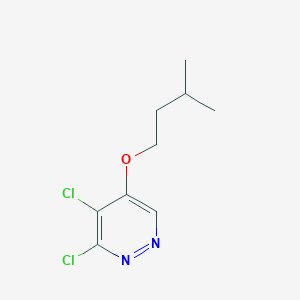
(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a methyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-chlorobenzaldehyde with pyrrolidine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
(3R,4S)-Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.
(3R,4S)-Methyl 4-(3-methylphenyl)pyrrolidine-3-carboxylate: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the 3-chlorophenyl group in (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
ZACOZGRAXFFGLR-MNOVXSKESA-N |
SMILES isomérico |
COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl |
SMILES canónico |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
